molecular formula C7H3ClF5NO B1409158 3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine CAS No. 1214349-15-1

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1409158
CAS No.: 1214349-15-1
M. Wt: 247.55 g/mol
InChI Key: UZZUFGXZLGFMQI-UHFFFAOYSA-N
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Description

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is notable for its incorporation of multiple fluorine atoms, which impart unique chemical properties. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a gas-phase chlorofluorination process. This involves the reaction of 3-methylpyridine with hydrogen fluoride and chlorine in a fluidized bed reactor, using catalysts like CrO-Al or CrCl-Al to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate certain biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-difluoromethoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various applications .

Properties

IUPAC Name

3-chloro-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZUFGXZLGFMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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